molecular formula C7H17NO2 B015194 2-(4-Aminobutyl)-1,3-propanediol CAS No. 125162-81-4

2-(4-Aminobutyl)-1,3-propanediol

Cat. No. B015194
Key on ui cas rn: 125162-81-4
M. Wt: 147.22 g/mol
InChI Key: KUZCSLNRDJKKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219555

Procedure details

6 g of diethyl 2-(3-cyanopropyl)malonate are added dropwise, at -10° C., to a suspension of 3 g of LiAlH4 in 100 ml of dry diethyl ether under N2. The mixture is slowly warmed to room temperature and then refluxed for 3 h. After renewed cooling to -10° C., the excess hydride is decomposed with water. The precipitate is removed on a frit and washed several times with diethyl ether. The ether solution is dried over MgSO4, filtered and evaporated in a rotary evaporator. Yield 0.66 g of 2-(4-aminobutyl)-1,3-propanediol, detectable in the 1H NMR and by C and H analysis. Glassy solid, melting point 126° C. (honey-like above 60° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][CH:6]([C:12](OCC)=[O:13])[C:7](OCC)=[O:8])#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[H-].O>C(OCC)C>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][CH:6]([CH2:12][OH:13])[CH2:7][OH:8] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(#N)CCCC(C(=O)OCC)C(=O)OCC
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After renewed cooling to -10° C.
CUSTOM
Type
CUSTOM
Details
The precipitate is removed on a frit
WASH
Type
WASH
Details
washed several times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Glassy solid, melting point 126° C. (honey-like above 60° C.)

Outcomes

Product
Name
Type
Smiles
NCCCCC(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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